molecular formula C18H26N2O2 B12986402 Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B12986402
M. Wt: 302.4 g/mol
InChI Key: UMYOETQZVVYIOU-UHFFFAOYSA-N
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Description

Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the structure makes it a diazaspiro compound, which can have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl halide with a diazaspiro intermediate in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-cyanopiperidine-1-carboxylate
  • Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spiro structure and the presence of two nitrogen atoms within the ring system. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

benzyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C18H26N2O2/c21-17(22-15-16-5-2-1-3-6-16)20-13-9-18(10-14-20)7-4-11-19-12-8-18/h1-3,5-6,19H,4,7-15H2

InChI Key

UMYOETQZVVYIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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